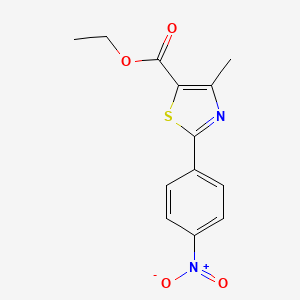
Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate
概要
説明
Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate is a chemical compound belonging to the thiazole family, characterized by its aromatic structure and nitro group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate typically involves the reaction of 4-methylthiazole-5-carboxylate with 4-nitrophenyl derivatives under specific conditions. One common method is the condensation reaction between 4-methylthiazole-5-carboxylate and 4-nitrobenzaldehyde in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve higher yields and purity. Continuous flow reactors and large-scale batch reactors are often employed to handle the increased volume of reactants. Purification techniques such as recrystallization or column chromatography are used to isolate the final product.
化学反応の分析
Types of Reactions: Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or chromic acid are used to oxidize the thiazole ring.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.
Major Products Formed:
Oxidation: Oxidation of the thiazole ring can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction of the nitro group results in the formation of aniline derivatives.
Substitution: Substitution reactions can yield various substituted thiazoles depending on the nucleophile used.
科学的研究の応用
Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate has found applications in several scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of thiazole chemistry.
Biology: The compound has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for pharmaceuticals and its potential therapeutic effects.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism by which Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components. The thiazole ring is also involved in binding to enzymes and receptors, influencing various biochemical pathways.
類似化合物との比較
Ethyl 2-(4-nitrophenyl)thiazole-5-carboxylate
Ethyl 4-methylthiazole-5-carboxylate
Ethyl 2-(3-nitrophenyl)thiazole-5-carboxylate
特性
IUPAC Name |
ethyl 4-methyl-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-3-19-13(16)11-8(2)14-12(20-11)9-4-6-10(7-5-9)15(17)18/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRVCNCOSVJJZKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














